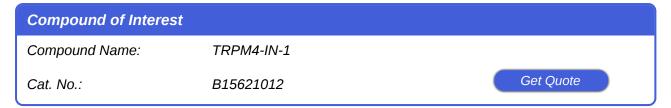


TRPM4-IN-1: A Comprehensive Pharmacology and Toxicology Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TRPM4-IN-1, also known as Compound 5 or CBA (4-chloro-2-((2-(2-chlorophenoxy)acetyl)amino)benzoic acid), is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. TRPM4 is a calcium-activated, non-selective cation channel permeable to monovalent cations, but not to calcium itself. Its activation leads to membrane depolarization, playing a crucial role in various physiological processes. Dysregulation of TRPM4 has been implicated in a range of pathologies, including cardiovascular diseases, neurological disorders, and cancer, making it an attractive therapeutic target.[1][2] This technical guide provides an in-depth overview of the pharmacology and available toxicological data for TRPM4-IN-1, intended to support further research and development efforts.

Pharmacology Mechanism of Action

TRPM4-IN-1 is a direct inhibitor of the human TRPM4 ion channel.[3] As an anthranilic acid derivative, it is believed to bind to a pocket formed between the S3, S4, and TRP helices and the S4-S5 linker of the TRPM4 protein.[4] This binding likely restricts the conformational changes necessary for channel opening upon calcium activation, thereby blocking the influx of monovalent cations.[5]



Potency and Efficacy

TRPM4-IN-1 demonstrates potent inhibition of human TRPM4 channels with IC50 values in the low micromolar to sub-micromolar range, as determined by various in vitro assays.

Assay Type	Cell Line	Species	IC50	Reference(s)
Na+ Influx Assay	HEK293 (overexpressing hTRPM4)	Human	1.5 μΜ	[3][6]
Inside-Out Patch Clamp	TsA-201 (overexpressing hTRPM4)	Human	0.8 μM (intracellular application)	[7][8]
Inside-Out Patch Clamp	TsA-201 (overexpressing hTRPM4)	Human	0.7 μM (extracellular application)	[7][8]
Whole-Cell Patch Clamp	LNCaP (endogenous hTRPM4)	Human	1.1 μΜ	[9]
Whole-Cell Patch Clamp	HCT116 (endogenous hTRPM4)	Human	1.84 μΜ	[10]

Selectivity

TRPM4-IN-1 exhibits good selectivity for TRPM4 over several other TRP channels. Studies have shown that it does not significantly inhibit TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, or TRPM8.[7][9] However, comprehensive screening against a broader panel of ion channels and other potential off-targets is not extensively documented in publicly available literature.

Species Specificity

A critical aspect of the pharmacology of **TRPM4-IN-1** is its species specificity. While it is a potent inhibitor of the human TRPM4 channel, it has been shown to be ineffective at inhibiting



the mouse TRPM4 channel.[6][7][8] This is an important consideration for the design and interpretation of preclinical studies in murine models.

Pharmacokinetics and Metabolism (ADME)

Detailed in vivo pharmacokinetic and ADME data for **TRPM4-IN-1** are limited in the public domain. However, a study on other anthranilic acid-derived TRPM4 antagonists suggests that this class of compounds may have low in vivo half-lives, particularly in the brain, indicating rapid metabolism.[11] This highlights the need for further optimization for in vivo applications. For in vivo studies, **TRPM4-IN-1** can be formulated in a vehicle such as 10% DMSO and 90% corn oil.[3]

Toxicology Profile

Comprehensive in vivo toxicology data for **TRPM4-IN-1** is not readily available. The primary toxicological information comes from in vitro cytotoxicity studies.

Cell Line	Assay Type	EC50	Reference(s)
TsA-201	Trypan Blue Exclusion	~545 μM	[7]

These results indicate a relatively low level of cytotoxicity in vitro, especially when compared to other less selective TRPM4 inhibitors like 9-phenanthrol.[7] However, the absence of in vivo data on acute toxicity, repeat-dose toxicity, genotoxicity, and reproductive toxicity necessitates caution and further investigation before considering any clinical applications.

Experimental Protocols Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the effect of **TRPM4-IN-1** on TRPM4 currents in a whole-cell configuration.

Cell Preparation:

 Seed HEK293 cells stably expressing human TRPM4 onto glass coverslips 24-48 hours before the experiment.



 On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

Solutions:

- Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Intracellular Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 μM) to activate TRPM4 (pH adjusted to 7.2 with CsOH).

Recording Procedure:

- Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 M Ω when filled with the intracellular solution.
- Approach a target cell and form a high-resistance (>1 GΩ) seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -60 mV.
- Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) to elicit TRPM4 currents.
- Record stable baseline currents.
- Perfuse the chamber with the extracellular solution containing the desired concentration of **TRPM4-IN-1**.
- Record the currents in the presence of the inhibitor until a steady-state effect is observed.
- To test for reversibility, wash out the compound with the control extracellular solution.

Inside-Out Patch Clamp Electrophysiology



This protocol allows for the application of **TRPM4-IN-1** to the intracellular face of the membrane patch.

Procedure:

- Follow steps 1-2 of the whole-cell protocol to achieve a $G\Omega$ seal.
- Gently pull the pipette away from the cell to excise a patch of membrane in the inside-out configuration.
- Position the patch in the stream of a perfusion system that allows for rapid solution exchange.
- The bath solution is effectively the "intracellular" solution and should contain a TRPM4activating concentration of Ca2+.
- Apply voltage steps (e.g., to +100 mV and -100 mV) to record channel activity.
- After recording baseline currents, apply the intracellular solution containing TRPM4-IN-1 to the patch to determine its inhibitory effect.

Sodium Influx Assay using a Fluorescent Plate Reader (FLIPR)

This high-throughput assay measures TRPM4 activity by detecting changes in intracellular sodium concentration.

Cell Preparation:

 Seed HEK293 cells expressing human TRPM4 in a 384-well, black-walled, clear-bottom plate and culture overnight.

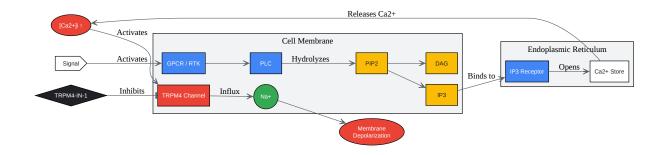
Assay Procedure:

- Wash the cells with a Na+-free buffer to deplete intracellular sodium.
- Load the cells with a sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2) in the Na+-free buffer for approximately 45-60 minutes at room temperature.



- Prepare a plate with various concentrations of TRPM4-IN-1.
- Prepare a stimulus plate containing a buffer with a physiological concentration of NaCl and a TRPM4 activator (e.g., ionomycin to increase intracellular Ca2+).
- In the FLIPR instrument, first add the compound plate to the cells and incubate for a desired period.
- Then, add the stimulus plate to initiate Na+ influx through TRPM4.
- Measure the fluorescence intensity kinetically to determine the rate of Na+ influx.
- The inhibitory effect of **TRPM4-IN-1** is calculated by the reduction in the rate of fluorescence increase compared to the vehicle control.

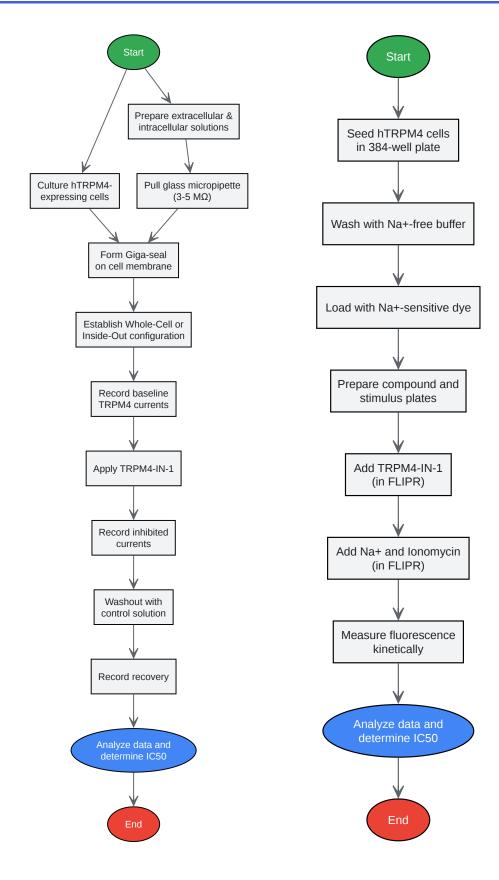
Visualizations



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Caption: TRPM4 activation signaling pathway and inhibition by TRPM4-IN-1.





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